

Fmoc-L-Dap(N3)-OH: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-L-Dap(N3)-OH

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as **Fmoc-L-Dap(N3)-OH**. This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal azide handle, enabling site-specific modification of peptides through click chemistry.

Core Properties of Fmoc-L-Dap(N3)-OH

Fmoc-L-Dap(N3)-OH is a derivative of L-2,3-diaminopropionic acid where the α -amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is replaced by an azide (N3) functionality.^[1] This orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.^[1]

Physicochemical and Identification Data

| Property | Value |
|---------------------|--|
| IUPAC Name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
| Synonyms | Fmoc-L-β-azidoalanine, Fmoc-L-Aza-OH, Nα-Fmoc-β-azido-L-alanine |
| CAS Number | 684270-46-0 |
| Molecular Formula | C ₁₈ H ₁₆ N ₄ O ₄ |
| Molecular Weight | 352.34 g/mol [2][3] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC) |
| Enantiomeric Purity | Typically ≥99.9% |
| Storage | Recommended storage at 2-8°C |

Spectroscopic Data

While detailed NMR and mass spectrometry data are often found in certificates of analysis from suppliers, key spectroscopic features have been reported in the literature.

| Spectroscopic Technique | Characteristic Feature |
|-------------------------|--|
| Infrared (IR) | A characteristic absorption peak for the azide (N ₃) group is observed at approximately 2100 cm ⁻¹ . [1] |
| UV-Vis | The Fmoc group has a characteristic UV absorbance maximum around 301 nm, which is utilized for monitoring the completion of deprotection steps during solid-phase peptide synthesis. [1] |

Experimental Protocols

Synthesis of Fmoc-L-Dap(N3)-OH

A common and efficient method for the synthesis of **Fmoc-L-Dap(N3)-OH** involves a diazo-transfer reaction from Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).

Materials:

- Fmoc-L-Dap-OH
- Imidazole-1-sulfonyl azide hydrochloride
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium carbonate (K_2CO_3)
- Deionized water (H_2O)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Diethyl ether (Et_2O)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Concentrated hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4)

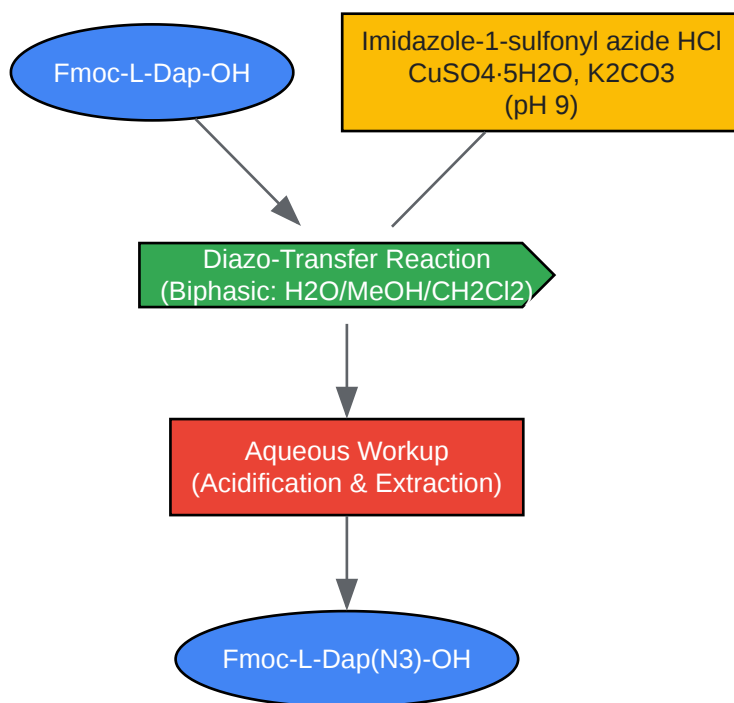
Procedure:

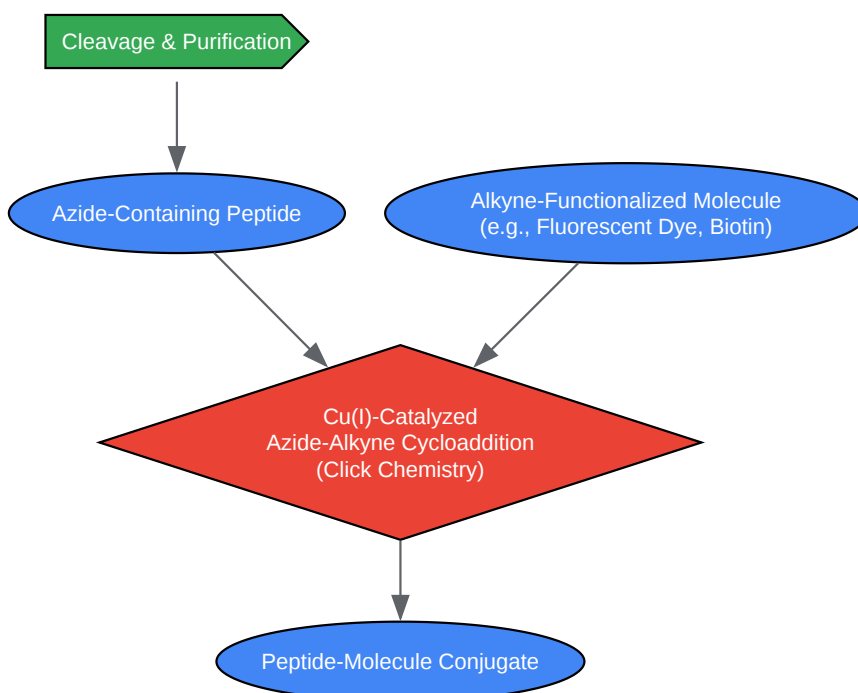
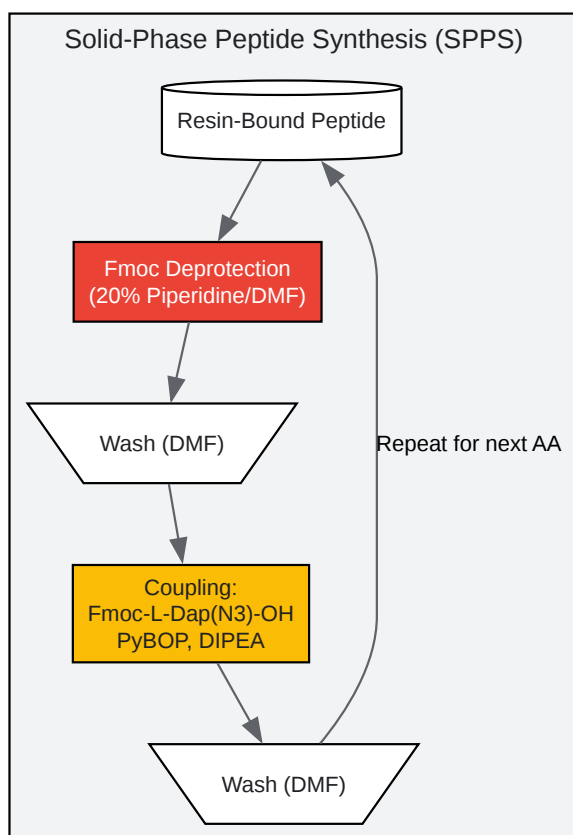
- Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of H_2O , MeOH , and CH_2Cl_2 .
- Add a catalytic amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and imidazole-1-sulfonyl azide hydrochloride (approximately 3 equivalents).
- Adjust the pH of the mixture to ~ 9 using an aqueous K_2CO_3 solution.
- Stir the reaction mixture vigorously at room temperature for 18-24 hours.

- After the reaction is complete, dilute the mixture with CH_2Cl_2 and separate the aqueous phase.
- Extract the organic phase with a saturated NaHCO_3 solution.
- Combine the aqueous extracts and wash with Et_2O to remove any remaining organic impurities.
- Acidify the aqueous phase to pH 2 with concentrated HCl .
- Extract the product into Et_2O (3 times).
- Dry the combined organic extracts over MgSO_4 , filter, and concentrate under reduced pressure to yield **Fmoc-L-Dap(N3)-OH** as a solid.

Diagrams and Workflows

Synthesis of Fmoc-L-Dap(N3)-OH





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